molecular formula C6H10O B1613725 2-Cyclobutylacetaldehyde CAS No. 6540-31-4

2-Cyclobutylacetaldehyde

Cat. No.: B1613725
CAS No.: 6540-31-4
M. Wt: 98.14 g/mol
InChI Key: GBTLVTGTSKWGCQ-UHFFFAOYSA-N
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Description

2-Cyclobutylacetaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is characterized by a cyclobutane ring attached to an acetaldehyde group. This compound is a colorless liquid with a strong, pungent odor and is used as a versatile building block in organic synthesis, pharmaceuticals, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclobutylmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the ozonolysis of cyclobutene followed by reductive workup .

Industrial Production Methods: In industrial settings, cyclobutylacetaldehyde is often produced via the catalytic hydrogenation of cyclobutanone. This process involves the reduction of cyclobutanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Ammonia, primary amines.

Major Products Formed:

    Oxidation: Cyclobutyric acid.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobutylamine.

Scientific Research Applications

2-Cyclobutylacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and is used in studies involving enzyme-catalyzed reactions.

    Medicine: this compound is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with cyclobutane-containing structures.

    Industry: It is employed in the fragrance industry as a component in perfumes and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of cyclobutylacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

2-Cyclobutylacetaldehyde can be compared with other aldehydes and cyclobutane-containing compounds:

    Cyclobutanone: Similar in structure but contains a ketone group instead of an aldehyde group. Cyclobutanone is less reactive in nucleophilic addition reactions compared to cyclobutylacetaldehyde.

    Cyclobutylmethanol: The reduced form of cyclobutylacetaldehyde, containing a hydroxyl group instead of an aldehyde group. It is less reactive in oxidation reactions.

    Cyclobutyric Acid: The oxidized form of cyclobutylacetaldehyde, containing a carboxylic acid group.

This compound’s unique combination of a cyclobutane ring and an aldehyde group makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-cyclobutylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLVTGTSKWGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625335
Record name Cyclobutylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6540-31-4
Record name Cyclobutylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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